Product packaging for Ethyl 3-oxo-2-propylheptanoate(Cat. No.:CAS No. 96610-56-9)

Ethyl 3-oxo-2-propylheptanoate

Cat. No.: B026240
CAS No.: 96610-56-9
M. Wt: 214.3 g/mol
InChI Key: DUPHRBMRCNWSGR-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-propylheptanoate (CAS 96610-56-9) is a high-value β-keto ester building block designed for advanced organic synthesis and chemical research. With the molecular formula C 12 H 22 O 3 and a molecular weight of 214.30 g/mol, this compound is characterized by its unique structure that features propyl substituents, making it an versatile precursor for the introduction of specific alkyl chains into target molecules. Key Research Applications & Value: Versatile Synthetic Intermediate: This compound serves as a critical starting material in multi-step synthetic sequences. A prime application is its use in the Claisen condensation for the preparation of ketones, such as 5-nonanone, via hydrolysis and subsequent decarboxylation . Building Block for Complex Molecules: The inherent reactivity of the β-keto ester functional group allows for a wide range of transformations, including alkylation and Michael additions, enabling the construction of more complex molecular architectures . Catalyst Research: Scientific literature and patents indicate that derivatives of this compound and related β-keto esters are investigated for their role in the preparation of components for olefin polymerization catalysts, highlighting its utility in materials science . Mechanism of Action: The compound's reactivity stems from the highly acidic proton at the α-carbon, situated between the ketone and ester carbonyl groups. Deprotonation generates a stable enolate, which acts as a potent nucleophile for C-C bond formation. Furthermore, the compound exhibits keto-enol tautomerism, a dynamic equilibrium that can be leveraged in various chemical processes . Presented as a liquid, this product is guaranteed to meet high standards of purity and consistency. Researchers can rely on it as a fundamental reagent for method development and the synthesis of specialized organic compounds. Attention: For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Datasheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O3 B026240 Ethyl 3-oxo-2-propylheptanoate CAS No. 96610-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-propylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHRBMRCNWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540330
Record name Ethyl 3-oxo-2-propylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96610-56-9
Record name Ethyl 3-oxo-2-propylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Oxo 2 Propylheptanoate

Claisen Condensation and Related Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.combyjus.com This reaction is a cornerstone for the synthesis of compounds like ethyl 3-oxo-2-propylheptanoate.

The synthesis of this compound is achieved through the Claisen condensation of ethyl pentanoate. vaia.com The mechanism proceeds through the following key steps:

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an α-proton from one molecule of ethyl pentanoate. This deprotonation forms a resonance-stabilized enolate ion. byjus.com The presence of an α-hydrogen is a prerequisite for the Claisen condensation to occur. byjus.com

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a second molecule of ethyl pentanoate. This results in the formation of a tetrahedral intermediate. vaia.combrainly.com

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion (the leaving group), to yield the β-keto ester, this compound. byjus.com

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The ethoxide base, which is regenerated in the previous step, readily removes this proton. This deprotonation is a key driving force for the reaction, shifting the equilibrium towards the product. libretexts.orglibretexts.org

Protonation: A final acidic workup step is required to protonate the resulting enolate and yield the neutral this compound. brainly.com

Table 1: Key Steps in the Claisen Condensation of Ethyl Pentanoate
StepDescriptionKey Intermediates
1Enolate FormationEthyl pentanoate enolate
2Nucleophilic AttackTetrahedral intermediate
3EliminationThis compound
4DeprotonationEnolate of this compound
5ProtonationFinal product

Optimizing the yield of this compound in a Claisen condensation involves careful consideration of several factors:

Choice of Base: The base used must be strong enough to deprotonate the ester but should not participate in unwanted side reactions. byjus.comnumberanalytics.com Sodium ethoxide is commonly used, as the ethoxide leaving group from the ester is the same as the base, preventing transesterification side products. byjus.com Using a full equivalent of the base is necessary because the deprotonation of the product β-keto ester drives the reaction to completion. libretexts.org

Temperature Control: Controlling the reaction temperature is crucial to minimize side reactions and maximize the yield. numberanalytics.com

Solvent Selection: The choice of solvent can significantly impact the reaction's efficiency. numberanalytics.com Aprotic solvents are generally preferred. In some cases, a change in solvent has been shown to dramatically reduce reaction times and improve yields in Claisen-type condensations. celonpharma.com For instance, switching from ethanol (B145695) to tetrahydrofuran (B95107) has been reported to decrease reaction time from 20 hours to 10 minutes and increase yield from 73% to 87% in a similar reaction. celonpharma.com

Table 2: Factors Affecting Yield in Claisen Condensation
FactorInfluence on YieldExample of Optimization
BaseDrives equilibrium, prevents side reactionsUsing sodium ethoxide with ethyl esters
TemperatureMinimizes side reactionsMaintaining optimal reaction temperature
SolventAffects reaction rate and solubilitySwitching to a more suitable solvent like THF

The stereochemical outcome of a Claisen condensation can be influenced by the reaction conditions and the structure of the reactants. numberanalytics.com In the formation of this compound, a new chiral center is not created at the α-position during the condensation itself, as the product is achiral at this position. However, subsequent reactions could introduce chirality, making the initial stereocontrol less of a direct concern for this specific product.

Yield Optimization in Claisen Condensation for this compound

Alternative Synthetic Pathways for Beta-Keto Esters Applied to this compound

While the Claisen condensation is the most direct route, other methods for synthesizing β-keto esters can be conceptually applied to the preparation of this compound.

The formation of an enolate is a fundamental step in many syntheses of β-keto esters. ntu.edu.sg The acetoacetic ester synthesis, for example, utilizes the alkylation of a β-keto ester enolate to form more complex ketones. ntu.edu.sgjove.com This highlights the versatility of β-keto ester enolates as nucleophiles.

Alternative methods for generating enolates and subsequent acylation can also be considered. For instance, the reaction of ketone enolates with reagents like dimethyl carbonate or ethyl carbonate in the presence of a strong base is a common method, although it can require long reaction times and excess reagents. nih.gov Another approach involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with acylating agents. organic-chemistry.org

Reductive coupling reactions offer an alternative strategy for forming carbon-carbon bonds. nih.gov Metal-catalyzed reductive couplings can bypass the need for pre-formed organometallic nucleophiles. nih.gov For instance, rhodium or iridium catalyzed reductive couplings of α-ketoesters with alkynes have been developed. nih.gov While not a direct synthesis of this compound, these methods showcase advanced techniques for C-C bond formation that could potentially be adapted.

Reductive alkylation is another powerful tool in organic synthesis, often used for the formation of amines. organic-chemistry.org However, the principles of generating a nucleophile in situ and reacting it with an electrophile are broadly applicable.

Palladium-catalyzed reactions of allyl β-keto carboxylates can lead to the formation of palladium enolates, which can then undergo various transformations, including reductive elimination to form α-allyl ketones. nih.gov This demonstrates the potential for transition metal catalysis in the chemistry of β-keto esters.

Chemoenzymatic Synthesis of Beta-Keto Esters and Analogs

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with traditional chemical reactions to create efficient and often stereoselective synthetic routes. This approach is particularly powerful for producing chiral molecules, which are crucial in the pharmaceutical industry. mdpi.comjmb.or.kr While specific chemoenzymatic routes to this compound are not extensively documented, the synthesis of analogous β-keto esters provides a clear framework for potential strategies.

Enzymes such as lipases, ketoreductases (KREDs), and epoxide hydrolases are commonly employed. mdpi.comjmb.or.krgoogle.com Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used for the transesterification of β-keto esters under mild, often solvent-free, conditions. rsc.orggoogle.com This method can be used to prepare a variety of β-keto esters in high yields and can also resolve racemic alcohols with high enantioselectivity. google.com

Ketoreductases are utilized for the stereoselective reduction of the ketone group in β-keto esters to produce chiral β-hydroxy esters, which are valuable synthetic intermediates. jmb.or.kr For instance, the reductase ChKRED12 has been successfully used for the bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to its corresponding (S)-hydroxy ester with excellent enantiomeric excess (>99% ee). jmb.or.kr Similarly, whole-cell biotransformations using unmodified E. coli have demonstrated the ability to perform rapid, chemo- and enantioselective reductions of keto-acrylic compounds under mild, aqueous conditions. researchgate.net

Another chemoenzymatic strategy involves the biomimetic transamination of α-alkyl β-keto carboxylic esters, which can lead to the formation of stereochemically defined β-amino acids. researchgate.net Furthermore, the resolution of racemic intermediates is a common application, as seen in the synthesis of the Taxol C-13 side chain, where an epoxide hydrolase from Galactomyces geotrichum was used to resolve racemic ethyl 3-phenylglycidate. mdpi.com

The application of these methods to this compound, an α,α-dialkylated β-keto ester, presents specific considerations. The presence of two alkyl groups on the α-carbon may hinder the activity of some enzymes that typically show high selectivity for mono-substituted or unsubstituted substrates. However, the development of enzyme engineering and screening of diverse microbial sources continues to expand the substrate scope of biocatalysts.

Table 1: Examples of Chemoenzymatic Synthesis of β-Keto Ester Analogs

Target Compound/IntermediateEnzyme UsedReaction TypeKey Findings
Optically active β-keto estersCandida antarctica lipase B (CALB)TransesterificationHigh yields (>90%) under mild, solvent-free conditions; resolves secondary alcohols with high enantioselectivity. google.com
(S)-Ethyl-3-hydroxy-3-(2-thienyl) propanoateKetoreductase (ChKRED12)Asymmetric Bioreduction>99% enantiomeric excess (ee); complete conversion at substrate concentrations up to 100 g/L. jmb.or.kr
(2R,3S)-Ethyl-3-phenylglycidateGalactomyces geotrichum (Epoxide Hydrolase)Bioresolution of racemateHigh enantioselectivity (e.e.s > 99%); used to synthesize the Taxol C-13 side chain. mdpi.com
(3R)-3-Propylbutyrolactone (from alcohol precursor)Pseudomonas fluorescens lipase (PFL)Transesterification (Resolution)Successful resolution of the racemic alcohol precursor to a key intermediate for the antiepileptic drug Brivaracetam. core.ac.uk
Optically active α-diazo-β-hydroxy estersKetoreductases (KREDs)Asymmetric BioreductionA range of α-diazo-β-keto esters were reduced with high conversions and selectivities (up to >99% ee). mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-keto esters has benefited significantly from the application of these principles, focusing on safer solvents, reusable catalysts, and energy-efficient conditions.

Many chemoenzymatic methods are inherently green due to their use of biodegradable catalysts (enzymes) that operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media. jmb.or.krresearchgate.net The lipase-catalyzed transesterification of β-keto esters is a prime example, often proceeding with high efficiency in the absence of any solvent. google.com

Beyond biocatalysis, other green methodologies have been developed. The use of environmentally benign catalysts is a key area. Boric acid, for example, has been shown to be an effective and low-toxicity Lewis acid catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols, providing high yields. rsc.org Another novel approach utilizes a water extract of banana ash as a natural, reusable base to promote the condensation of aldehydes with ethyl diazoacetate, which can then be converted to β-keto esters. researchgate.net

Continuous flow synthesis in microreactors represents another green approach, offering enhanced safety, better heat and mass transfer, and the potential for automation. This technology has been applied to the synthesis of ethyl diazoacetate, a precursor for β-keto esters, allowing for the in-situ generation and use of this toxic reagent, thereby minimizing risks. rsc.org Electrochemical synthesis is also emerging as a sustainable alternative, using electricity to drive reactions and avoiding the need for stoichiometric chemical oxidants or reductants. organic-chemistry.org

For the synthesis of this compound, these green principles can be directly applied. A potential route could involve a Claisen-type condensation or a decarboxylative C-acylation using green catalysts and solvents. For instance, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org Applying such a method with greener solvents or catalytic systems would align with green chemistry principles.

Table 2: Green Chemistry Strategies for the Synthesis of β-Keto Esters

Green ApproachCatalyst/ReagentReactionKey Advantages
Biocatalysis (Solvent-Free)Candida antarctica lipase B (CALB)TransesterificationEnvironmentally safe conditions, high yields, no organic solvent required. google.com
Benign Lewis Acid CatalysisBoric AcidTransesterificationLow toxicity, environmentally benign, high yields with various alcohols. rsc.org
Natural Base CatalysisWater Extract of Banana AshAldol-type condensationUse of a natural, renewable, and reusable base. researchgate.net
Whole-Cell BiotransformationUnmodified E. coli cellsReduction of keto-acrylic compoundsOccurs in aqueous media at 37 °C, no toxic metals or external reductants needed. researchgate.net
Continuous Flow SynthesisMicroreactor setupSynthesis of β-keto ester precursorsEnhanced safety, efficient mixing, and heat transfer; allows for the use of hazardous intermediates in a controlled manner. rsc.org

Reaction Mechanisms and Reactivity of Ethyl 3 Oxo 2 Propylheptanoate

Enolization and Tautomerism Studies of Ethyl 3-oxo-2-propylheptanoate

β-Keto esters like this compound exist as a dynamic equilibrium between their keto and enol tautomers. thermofisher.com This process, known as keto-enol tautomerism, involves the intramolecular migration of a proton from the α-carbon to the keto-oxygen, forming a carbon-carbon double bond. thermofisher.com The enol form is stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

The equilibrium between the two forms is thermodynamically driven and can be influenced by several factors, including the solvent and the nature of the substituents. thermofisher.comcdnsciencepub.com While the keto form is typically more stable and favored at room temperature, the enol form can be significantly populated. thermofisher.com For instance, in ethyl acetoacetate (B1235776), a related β-keto ester, the enol form can constitute a measurable percentage of the mixture at equilibrium. thermofisher.com The presence of bulky alkyl groups at the α-position, such as the propyl group in this compound, can influence the stability of the enol tautomer due to steric effects. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this tautomerism, as the proton exchange between the keto and enol forms is often slow enough on the NMR timescale to allow for the observation and quantification of distinct signals for each tautomer. thermofisher.comresearchgate.net The ability to manipulate this equilibrium, for example by using light in specifically designed photoactive diarylethene-β-ketoester systems, highlights an area of advanced research with potential applications in materials chemistry. acs.orgchemrxiv.org

Nucleophilic Addition-Elimination Reactions at the Ester Carbonyl

The ester functional group in this compound is susceptible to nucleophilic addition-elimination reactions, also known as nucleophilic acyl substitution. libretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic ester carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgjove.com The intermediate then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to form a new carbonyl compound. jove.com

Common reactions of this type include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding β-keto carboxylic acid (3-oxo-2-propylheptanoic acid) and ethanol (B145695). aklectures.comyoutube.com Base-catalyzed hydrolysis (saponification) is typically irreversible due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis (Fischer esterification in reverse) is an equilibrium process that can be driven to completion by using a large excess of water. libretexts.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group of the ester with the alkyl group from the new alcohol. rsc.org This process is also an equilibrium that can be controlled by using the desired alcohol as the solvent. rsc.org Specific catalysts, such as boric acid or arylboronic acids, have been shown to effectively catalyze the transesterification of β-keto esters. rsc.org

The mechanism for these reactions relies on the formation and breakdown of the tetrahedral intermediate, where the stability of the leaving group plays a crucial role. libretexts.org

Aldol (B89426) and Cross-Aldol Reactions Involving this compound as a Substrate or Product

This compound is a product of the Claisen condensation, an ester-based analogue of the aldol reaction. masterorganicchemistry.comfiu.edu Specifically, it is formed from the base-catalyzed self-condensation of ethyl pentanoate. fiu.edu In this reaction, an enolate of one ester molecule acts as a nucleophile, attacking the carbonyl group of a second ester molecule. libretexts.org The subsequent elimination of an ethoxide ion yields the β-keto ester. libretexts.org The driving force for this reaction is the final deprotonation of the highly acidic α-hydrogen of the β-keto ester product by the alkoxide base. masterorganicchemistry.commakingmolecules.com

As a substrate, this compound can participate in crossed aldol reactions. The α-hydrogen, situated between two carbonyl groups, is particularly acidic (pKa ≈ 11) and can be easily removed by a base to form a stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile that can attack the carbonyl group of aldehydes or ketones. makingmolecules.comjove.com

In a crossed aldol reaction between this compound and an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde, which lack α-hydrogens), the enolate of the β-keto ester adds to the aldehyde carbonyl, forming a β-hydroxy-β'-keto ester after an acidic workup. jove.comuobabylon.edu.iq Because the β-keto ester is significantly more acidic than a typical ketone or aldehyde, a weak base can be used to selectively deprotonate it, allowing for a controlled crossed reaction with a less acidic carbonyl partner. makingmolecules.comjove.com This reactivity makes β-keto esters valuable intermediates in carbon-carbon bond-forming reactions. harvard.edu

Decarboxylation Pathways of this compound and Related Beta-Keto Esters

A characteristic reaction of β-keto esters is their conversion to ketones via hydrolysis and subsequent decarboxylation. aklectures.com This two-step process is a cornerstone of the "acetoacetic ester synthesis," a powerful method for preparing substituted ketones. libretexts.orgchemistrysteps.com

The process begins with the hydrolysis of the ester, typically under acidic or basic conditions, to yield the corresponding β-keto acid (3-oxo-2-propylheptanoic acid). aklectures.comnih.gov This β-keto acid intermediate is often unstable and readily undergoes decarboxylation upon gentle heating. youtube.comlibretexts.org

The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state. libretexts.orgchemistrysteps.com The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted, pericyclic reaction releases carbon dioxide and forms an enol intermediate, which then rapidly tautomerizes to the more stable ketone product, in this case, 5-octanone. chemistrysteps.com This pathway provides an efficient method for synthesizing ketones from esters. nih.gov

Biotransformations and Enzymatic Reactions of this compound

Enzymes offer highly selective and environmentally benign alternatives to traditional chemical methods for transforming β-keto esters. These biocatalytic reactions are particularly valuable for producing chiral molecules.

Hydrolases, particularly lipases and esterases, are widely used to catalyze the hydrolysis of β-keto esters. plos.orgnih.gov This reaction yields a β-keto acid and an alcohol. researchgate.netplos.org The enzymatic hydrolysis is often the first step in chemoenzymatic cascade reactions. For example, the β-keto acid produced can be used in situ as a substrate for a subsequent enzymatic reaction, such as a transamination to form a β-amino acid. nih.govplos.org This in-situ generation is crucial because many β-keto acids are unstable and prone to decarboxylation in aqueous solutions. nih.govresearchgate.net

Screening for efficient hydrolases is often done using high-throughput assays that detect either the alcohol released or the pH change resulting from the formation of the carboxylic acid. plos.orgplos.org Enzymes like Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase (RML) have shown high activity in the hydrolysis of various β-keto esters. plos.orgmdpi.com

The asymmetric reduction of the β-keto group in esters is one of the most important biotransformations, providing access to optically pure β-hydroxy esters. nih.govscielo.br These chiral products are valuable building blocks for the synthesis of pharmaceuticals and other biologically active compounds. scielo.br

This reduction is catalyzed by ketoreductases (KREDs), which are often NADPH-dependent enzymes found in a wide variety of microorganisms, including yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus, and bacteria like Aromatoleum aromaticum. nih.govscielo.broup.com Whole-cell biotransformations are frequently employed as they contain the necessary enzymes and cofactor regeneration systems. scielo.br

The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-hydroxy ester is formed) depends on the specific enzyme and the structure of the β-keto ester substrate. scielo.brresearchgate.net By selecting the appropriate biocatalyst, it is possible to achieve very high enantiomeric and diastereomeric excesses. oup.comresearchgate.net For example, studies on various β-keto esters have demonstrated that different yeasts or isolated reductases can produce either the (R)- or (S)-enantiomer with excellent optical purity (>99% ee). nih.govscielo.br This makes microbial reduction a powerful tool for stereoselective synthesis. researchgate.net

Hydrolase-Catalyzed Reactions

Metal-Catalyzed Reactions and Ligand Effects in Transformations of this compound

Metal catalysis offers a powerful tool for the selective transformation of β-keto esters like this compound. The choice of metal and, crucially, the associated ligands can dictate the outcome of the reaction, influencing stereoselectivity and regioselectivity. Key transformations include asymmetric hydrogenation and decarboxylative couplings.

Asymmetric Hydrogenation: The reduction of the ketone group in β-keto esters is a common strategy to produce optically active β-hydroxy esters, which are valuable chiral building blocks. Ruthenium, rhodium, and iridium complexes with chiral ligands are frequently employed for this purpose. libretexts.orgcolab.ws For instance, ruthenium(II) complexes with chiral phosphine (B1218219) ligands like BINAP are highly effective for the asymmetric hydrogenation of various β-keto esters. researchgate.netscispace.com The catalytic activity and stereoselectivity are significantly influenced by reaction conditions such as solvent, temperature, and the specific ligands used. researchgate.net

Iridium-catalyzed asymmetric hydrogenation has also been developed for β-keto esters using chiral ferrocenyl P,N,N-ligands, affording the corresponding β-hydroxy esters with high enantioselectivity (up to 95% ee). rsc.orgresearchgate.net The development of sterically hindered chiral ligands has enabled dynamic kinetic resolution in the hydrogenation of α-substituted β-keto esters, yielding products with high diastereo- and enantioselectivities. colab.ws

Decarboxylative Reactions: Transition metal-catalyzed decarboxylative reactions, particularly decarboxylative allylation, transform β-keto esters into valuable γ,δ-unsaturated ketones. ku.edu This reaction typically involves the loss of carbon dioxide from an allyl β-keto ester to generate an enolate, which is then allylated. scispace.com Palladium catalysts, often in combination with Trost ligands, are widely used and can achieve high enantioselectivity. nih.gov Ruthenium complexes, such as [Cp*RuCl]₄ with bipyridine as a ligand, have also proven effective, offering high regioselectivity in the allylation of enolates derived from β-keto esters. ku.edunih.gov

Cross-Dehydrogenative Couplings: Palladium(II) can catalyze the cross-dehydrogenative coupling of β-keto esters with electron-rich arenes like indoles. acs.org Mechanistic studies suggest the reaction involves a dehydrogenation cycle where the β-keto ester coordinates to the palladium center as an O,O'-chelate before tautomerizing to an α-C-bound palladium enolate. This process can be assisted by the arene acting as a ligand. acs.org

The following table summarizes representative metal-catalyzed transformations of β-keto esters, which are analogous to the expected reactivity of this compound.

Catalyst SystemSubstrate TypeTransformationProductSelectivityReference
Rh-(R,S)-JosiphosEthyl 3-oxobutanoateAsymmetric Hydrogenationβ-hydroxy ester97% ee libretexts.org
[RuX₂(BINAP)]β-keto estersAsymmetric Hydrogenationβ-hydroxy esterHigh ee scispace.com
Ir/chiral ferrocenyl P,N,N-ligandsβ-keto estersAsymmetric Hydrogenationβ-hydroxy esterup to 95% ee rsc.org
Pd(0)/Trost ligandAllyl β-keto estersDecarboxylative Allylationγ,δ-unsaturated ketone>90% ee ku.edu
[Cp*RuCl]₄/bipyridineAllyl β-keto estersDecarboxylative Allylationγ,δ-unsaturated ketoneHigh regioselectivity ku.edunih.gov
Pd(II)β-keto esters & IndolesCross-Dehydrogenative Couplingα-Indolyl β-keto esterHigh regioselectivity acs.org

Photosensitized Reactions and their Application to Beta-Keto Esters

Photosensitized reactions provide a unique avenue for activating β-keto esters, enabling transformations that are often complementary to thermal methods. These reactions typically involve the generation of a reactive species, such as singlet oxygen or a radical intermediate, through interaction with an excited photosensitizer.

Singlet Oxygen Mediated Reactions: Visible light-induced oxidative α-hydroxylation of β-dicarbonyl compounds can be achieved using a photosensitizer. For example, the reaction can be catalyzed by an ethylenediamine-copper(II) complex, with visible light being used to generate singlet oxygen (¹O₂) from triplet oxygen (³O₂) in the air. This method provides α-hydroxy β-keto esters in excellent yields under very low photosensitizer loading. Another approach involves using porphyrins as photosensitizers to convert β-enaminonitriles (derived from β-keto esters) to α-keto amides, proceeding through an ene-type pathway initiated by ¹O₂. acs.org

Photocycloadditions: The enol form of β-keto esters can participate in photochemical cycloaddition reactions. The [3+2] photocycloaddition of β-keto esters with vinyl azides has been accomplished using a dual catalytic system comprising a chiral nickel Lewis acid catalyst and an organic photocatalyst under visible light. nih.gov This reaction constructs polycyclic dihydro-2H-pyrrole heterocycles with high enantioselectivity. nih.gov Mechanistic studies indicate that the nickel catalyst plays a dual role in forming a substrate/Ni complex that facilitates both the photoredox event and the enantioselective radical addition. nih.gov The de Mayo reaction, a two-step process involving a [2+2] photocycloaddition of an enolized 1,3-dicarbonyl compound to an alkene followed by a retro-aldol reaction, is another significant application. sci-hub.sedoi.org

Other Photochemical Transformations: The α-ketoester moiety can also be activated by UV light to trigger intramolecular hydrogen atom transfer (HAT) reactions. For instance, irradiation of an N-acylpyrrolidine derivative of a β-ketoester initiated a 1,6-HAT, leading to the formation of a biradical that subsequently cyclized to form a pyrrolizidine (B1209537) skeleton. beilstein-journals.org

The table below outlines key photosensitized reactions applicable to β-keto esters.

Reaction TypePhotosensitizer / CatalystSubstrate TypeKey Intermediate / MechanismProductReference
Oxidative α-hydroxylationEthylenediamine-copper(II) / Rose Bengalβ-keto estersSinglet Oxygen (¹O₂)α-hydroxy β-keto ester
Asymmetric [3+2] PhotocycloadditionOrganic photocatalyst / Chiral Nickel Lewis Acidβ-keto esters & Vinyl AzidesRadical additionDihydro-2H-pyrrole nih.gov
[2+2] Photocycloaddition (de Mayo Reaction)Not specified (direct or sensitized)Enolized β-keto esters & AlkenesTriplet exciplex / Biradical1,5-diketone (after retro-aldol) sci-hub.se
Intramolecular CyclizationNot specified (direct irradiation)α-ketoester derivative1,6-Hydrogen Atom Transfer (HAT) / BiradicalPyrrolizidine alkaloid skeleton beilstein-journals.org

Derivatives and Analogs of Ethyl 3 Oxo 2 Propylheptanoate: Synthesis and Investigation

Synthesis of Substituted Ethyl 3-oxo-2-propylheptanoate Derivatives

The synthesis of substituted derivatives of this compound primarily involves reactions at the α-position and modifications of the side chains.

The carbon atom situated between the two carbonyl groups (the α-carbon) in β-keto esters like this compound is acidic. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate. jove.comjove.com This enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an S"N"2 reaction to introduce a substituent at the α-position. jove.comjove.com This process is a cornerstone of the acetoacetic ester synthesis, which is broadly applicable to β-keto esters. jove.comjove.comlibretexts.org

The general reaction for the α-alkylation of a β-keto ester can be summarized as follows:

Enolate Formation: The β-keto ester is treated with a base, such as sodium ethoxide, to remove the acidic α-proton and generate the enolate ion. jove.comjove.com

Alkylation: The nucleophilic enolate attacks an alkyl halide, forming a new carbon-carbon bond at the α-position. jove.comjove.com

A variety of alkyl groups can be introduced using this method, leading to a wide range of α-substituted derivatives. For instance, reacting the enolate of this compound with a methyl halide would yield ethyl 2-methyl-3-oxo-2-propylheptanoate. The reaction can be repeated to introduce a second alkyl group if another α-proton is available. jove.comjove.com Phase-transfer catalysis has also been employed for the highly enantioselective α-alkylation of cyclic β-keto esters, suggesting a potential route for asymmetric synthesis of α-substituted derivatives. rsc.org

Reactant 1 (β-keto ester) Reactant 2 (Alkyl Halide) Base Product (α-substituted derivative) Key Feature
This compoundMethyl IodideSodium EthoxideEthyl 2-methyl-3-oxo-2-propylheptanoateIntroduction of a methyl group at the α-position.
This compoundBenzyl (B1604629) BromideSodium EthoxideEthyl 2-benzyl-3-oxo-2-propylheptanoateIntroduction of a benzyl group at the α-position.
This compoundAllyl ChlorideSodium EthoxideEthyl 2-allyl-3-oxo-2-propylheptanoateIntroduction of an allyl group at the α-position.

This table presents hypothetical examples based on the general principles of α-alkylation of β-keto esters.

Modifications to the heptanoate (B1214049) chain and the ethyl ester group offer another avenue for creating derivatives. The heptanoate chain can be altered by starting with different carboxylic acids during the initial synthesis of the β-keto ester. For example, using a different acyl chloride or ester in a Claisen condensation would result in a different chain length or branching.

The ethyl ester group can be modified through transesterification. google.com This reaction involves treating the ethyl ester with a different alcohol in the presence of a catalyst, typically an acid or a base, or an enzyme like lipase (B570770). google.com This exchanges the ethyl group for the new alkyl or aryl group from the alcohol, yielding a different ester derivative. For instance, reacting this compound with methanol (B129727) would produce mthis compound. Lipase-catalyzed transesterification is particularly useful for producing chiral β-keto esters under mild, solvent-free conditions. google.com

Starting Material Reagent Reaction Type Product Key Feature
This compoundMethanol, Acid/Base or Lipase CatalystTransesterificationMthis compoundChange of ester group from ethyl to methyl.
This compoundBenzyl alcohol, Acid/Base or Lipase CatalystTransesterificationBenzyl 3-oxo-2-propylheptanoateChange of ester group from ethyl to benzyl.
(Hypothetical) Acyl chloride with modified chainDiethyl malonateClaisen CondensationEthyl 3-oxo-2-propyl-(modified)heptanoateAlteration of the heptanoate chain length or structure.

This table illustrates potential modifications to the ester and heptanoate chain based on established chemical transformations.

Alpha-Substituted this compound Derivatives

Functional Group Interconversions on this compound Derivatives

The ketone and ester functionalities in derivatives of this compound are amenable to various interconversions.

The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). fiveable.me This reaction converts the 3-oxo group to a 3-hydroxy group, yielding a β-hydroxy ester. nih.gov The stereoselectivity of this reduction can often be controlled, leading to specific stereoisomers. mdpi.comnih.gov For example, alcohol dehydrogenases (ADHs) can be used for the highly stereoselective reduction of β-keto esters to optically active β-hydroxy esters. mdpi.comnih.govnih.gov

The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org Subsequent heating of the resulting β-keto acid can lead to decarboxylation, a common reaction for this class of compounds, to produce a ketone. jove.comjove.comlibretexts.org

Starting Derivative Reagent/Catalyst Transformation Product Key Feature
This compound derivativeSodium Borohydride (NaBH₄)Ketone ReductionEthyl 3-hydroxy-2-propylheptanoate derivativeConversion of the ketone to a secondary alcohol.
This compound derivativeAlcohol Dehydrogenase (ADH)Stereoselective Ketone ReductionChiral Ethyl 3-hydroxy-2-propylheptanoate derivativeEnantioselective formation of a specific alcohol stereoisomer.
This compound derivativeH₃O⁺ or OH⁻, then heatEster Hydrolysis and DecarboxylationA substituted heptan-3-oneRemoval of the ethoxycarbonyl group.

This table outlines common functional group interconversions applicable to derivatives of this compound.

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral analogs of this compound, where specific stereocenters are controlled, is a significant area of synthetic chemistry. This can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries.

Asymmetric α-alkylation using a chiral phase-transfer catalyst can introduce an alkyl group at the α-position with high enantioselectivity. rsc.org Another approach involves the stereoselective reduction of the ketone. The use of enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) is a powerful method for the asymmetric reduction of β-keto esters to produce optically active β-hydroxy esters with high enantiomeric excess. mdpi.comnih.govnih.gov Researchers have successfully used these enzymes to reduce a variety of β-keto esters, achieving moderate to excellent conversions and high selectivities. mdpi.comnih.gov Genetically engineered yeast strains have also been developed to improve the stereoselectivity of β-keto ester reductions. nih.gov

Furthermore, tandem reaction sequences, such as a gold(I)/chiral N,N'-dioxide-nickel(II) relay catalysis, have been developed for the asymmetric synthesis of α-allyl β-keto esters. thieme-connect.com

Synthetic Strategy Catalyst/Reagent Product Type Key Outcome
Asymmetric α-alkylationChiral Phase-Transfer Catalystα-Substituted Chiral AnalogEnantioselective formation of a new stereocenter at the α-carbon. rsc.org
Stereoselective Ketone ReductionAlcohol Dehydrogenase (ADH) / Ketoreductase (KRED)β-Hydroxy Chiral AnalogHighly enantioselective reduction of the ketone to a specific alcohol stereoisomer. mdpi.comnih.gov
Asymmetric Tandem ReactionGold(I)/Chiral Nickel(II) Relay Catalysisα-Allyl Chiral AnalogEnantio- and diastereoselective synthesis of α-allyl β-keto esters. thieme-connect.com

This table summarizes key methods for the stereoselective synthesis of chiral analogs.

Computational Chemistry in Predicting Reactivity and Conformation of Derivatives

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the properties of β-keto ester derivatives. nih.gov These theoretical studies can provide insights into the reactivity, conformation, and electronic properties of these molecules.

For a series of β-keto ester analogs, computational analyses have been used to calculate reactivity descriptors and to predict ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net By analyzing global and local electrophilicity, researchers can identify potential sites for nucleophilic attack and predict the reactivity of different derivatives. nih.gov Conformational analysis helps to determine the most stable three-dimensional structures of these molecules, which is crucial for understanding their interactions with biological targets. nih.gov Molecular docking and molecular dynamics simulations can further elucidate how these derivatives might bind to proteins, providing a basis for rational drug design. nih.govresearchgate.net

Computational Method Property Predicted Significance
Density Functional Theory (DFT)Reactivity descriptors (e.g., electrophilicity), molecular geometry.Predicts chemical reactivity and stable conformations. nih.gov
Conformational AnalysisMinimal energy conformations.Determines the most likely shapes of the molecules. nih.gov
Molecular DockingBinding modes and affinities to target proteins.Predicts how the derivatives might interact with biological systems. nih.govresearchgate.net
Molecular Dynamics SimulationsStability and dynamics of ligand-protein complexes.Provides a more detailed understanding of the interactions over time. nih.gov

This table highlights the application of computational methods in studying derivatives of this compound.

Analytical Methodologies in Research on Ethyl 3 Oxo 2 Propylheptanoate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of ethyl 3-oxo-2-propylheptanoate, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For similar β-keto esters, characteristic peaks are observed. For instance, in one study, the carbonyl carbons (C=O) of a β-keto ester appeared at δ 203.9 and 173.4 ppm. doi.org The carbons of the alkyl chains typically resonate in the upfield region of the spectrum. The specific chemical shifts for this compound would allow for the unambiguous assignment of each carbon atom in the structure.

A notable characteristic of β-keto esters is the keto-enol tautomerism. NMR spectroscopy can be used to study this equilibrium. For example, in a ¹H NMR spectrum of a different β-keto ester, the keto form showed distinct peaks compared to the enol form, which exhibited a characteristic enolic proton signal at δ 12.71 ppm. doi.org

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com For this compound, the key functional groups are the ester and the ketone.

Esters characteristically show strong absorption bands for the C=O stretch, typically in the range of 1750-1735 cm⁻¹, and for the C-O stretches, which usually appear as two bands between 1300 and 1000 cm⁻¹. spectroscopyonline.comdocbrown.infolibretexts.org The ketone C=O stretch is also a strong band, generally found in the region of 1725-1705 cm⁻¹. In a study of a similar β-keto ester, IR absorption peaks were observed at 1731 cm⁻¹ and 1679 cm⁻¹, corresponding to the ester and ketone carbonyl groups, respectively. doi.org Other expected absorptions would include C-H stretching vibrations from the alkyl chains around 2960-2850 cm⁻¹. docbrown.info

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
Ester C=O Stretch1750-1735 spectroscopyonline.comdocbrown.infolibretexts.org
Ketone C=O Stretch1725-1705 rsc.org
C-O Stretch1300-1000 spectroscopyonline.com
Alkyl C-H Stretch2960-2850 docbrown.info

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. libretexts.org The monoisotopic mass of this compound is 214.156895 g/mol . epa.gov

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. For this compound, this would be at m/z 214. epa.gov The fragmentation pattern provides valuable structural information. Esters often undergo characteristic fragmentation, such as the loss of the alkoxy group (-OR) or cleavage next to the carbonyl group. libretexts.orgdocbrown.info Common fragments for esters include acylium ions ([RCO]⁺). libretexts.org For this compound, characteristic fragments would arise from cleavage of the propyl and butyl chains attached to the main carbon backbone.

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scholarsresearchlibrary.comlu.lv It is particularly well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. lu.lv This technique can be used to determine the purity of a sample and to identify and quantify any impurities present.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of compounds in a mixture. biomedpharmajournal.org It is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org HPLC can be used to assess the purity of this compound by separating it from any non-volatile impurities or side products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Advanced Analytical Techniques for Reaction Monitoring

The synthesis and subsequent reactions of this compound, a β-keto ester, benefit significantly from advanced analytical methodologies that enable real-time monitoring. These techniques are central to the principles of Process Analytical Technology (PAT), a framework established to design, analyze, and control manufacturing processes through timely measurements of critical process parameters. researchgate.netvdu.ltrsc.org The goal of PAT is to ensure final product quality by building it into the process from the start, a concept known as Quality by Design (QbD). researchgate.netrsc.org This approach marks a shift from conventional manufacturing, which relies on testing the final product, to a more dynamic model of continuous monitoring and control. vdu.ltrsc.org For a compound like this compound, which is typically synthesized via a Claisen condensation, these methods provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination. libretexts.orgmasterorganicchemistry.comwikipedia.org

Advanced analytical techniques for reaction monitoring can be broadly categorized into spectroscopic and chromatographic methods, which are often implemented for in-line, on-line, or at-line analysis.

Spectroscopic Techniques

Spectroscopic tools are particularly powerful for reaction monitoring as they are often non-destructive and can be implemented directly into the reaction vessel (in-line) or a flow-through cell. rsc.org

In-situ Fourier Transform Infrared (FTIR) Spectroscopy : Techniques like ReactIR or FlowIR are widely used for real-time monitoring of chemical transformations. rsc.orgresearchgate.net By tracking the characteristic vibrational frequencies of functional groups, FTIR can quantify the consumption of reactants and the formation of products. In the synthesis of this compound, FTIR would monitor the disappearance of the starting ester's carbonyl peak and the appearance of the characteristic dual carbonyl signals of the β-keto ester product. Research has demonstrated the use of in-line FlowIR to monitor the amine substitution reaction of a different keto-ester, highlighting its suitability for tracking reactions involving this class of compounds. rsc.org Furthermore, in-situ FTIR has been successfully used to study and optimize challenging reaction steps, such as low-temperature enolizations, which are fundamental to condensation reactions. researchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy : This emerging PAT tool offers extraordinary selectivity for online reaction monitoring. researchgate.net A study demonstrated its utility by monitoring the isotopic exchange and keto-enol tautomerization of a β-ketoester, a process highly relevant to this compound. researchgate.net The spectrometer was able to provide detailed kinetic information and determine reaction completion, showcasing its potential for precise process control. researchgate.net

UV-Vis Spectroscopy : In-line UV-Vis spectroscopy is another valuable PAT tool, particularly when the reactants or products possess a suitable chromophore. It can be used to track the concentration of key species throughout a reaction, providing a clear indication of conversion. rsc.org

Chromatographic and Other Techniques

While spectroscopy provides real-time functional group analysis, chromatography offers detailed separation and quantification of all components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These are staple techniques in chemical analysis. When coupled with automated sampling systems, they can provide on-line or at-line monitoring of reaction progress. Samples can be automatically drawn from the reactor, quenched, and injected into the chromatograph. This provides highly accurate concentration data for starting materials, intermediates, byproducts, and the final product, this compound. Gas chromatography-mass spectrometry (GC-MS) is another powerful combination used for analysis. google.com

Other Advanced Techniques : Other methods show promise for reaction monitoring. Broadband dielectric spectroscopy (DS) has been demonstrated as a suitable tool for in-line monitoring of esterification reactions. researchgate.net Cyclic voltammetry is another versatile analytical technique capable of quantitative analysis of organic compounds in solution. researchgate.net

The application of these advanced analytical tools allows for a deep understanding of the reaction mechanisms involved in the synthesis of this compound. This data-rich approach facilitates process optimization, leading to improved yield, purity, and consistency, while minimizing batch failures and over-processing. rsc.org

Interactive Data Table: Advanced Analytical Techniques for Reaction Monitoring

TechniquePrincipleApplication in β-keto ester Synthesis MonitoringKey Advantages
In-situ FTIR (ReactIR/FlowIR) Measures absorption of infrared radiation by molecular vibrations.Real-time tracking of carbonyl functional groups of reactants and the β-keto ester product. researchgate.netNon-destructive, in-line/on-line capability, provides kinetic data. rsc.org
Molecular Rotational Resonance (MRR) Measures absorption of microwave radiation corresponding to quantized rotational transitions of polar molecules in the gas phase.Monitoring of specific isomers, reaction completion, and keto-enol tautomerism. researchgate.netExtremely high selectivity and specificity, provides structural information. researchgate.net
UV-Vis Spectroscopy Measures absorption of ultraviolet or visible radiation by molecules with chromophores.Monitoring concentration of reactants or products that absorb in the UV-Vis range. rsc.orgSimple, robust, suitable for in-line monitoring. rsc.org
Online HPLC/GC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Quantitative analysis of reactants, intermediates, products, and byproducts over time. google.comHigh accuracy and precision, separates complex mixtures, provides quantitative data.
Dielectric Spectroscopy (DS) Measures the dielectric properties of a medium as a function of frequency.In-line monitoring of reaction progress through changes in the bulk dielectric properties of the mixture. researchgate.netCan monitor bulk properties of the reaction medium, non-invasive.
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Quantitative analysis of electrochemically active organic compounds in solution. researchgate.netProvides information on reaction mechanisms and kinetics of redox-active species.

Advanced Topics and Future Research Directions

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of Ethyl 3-oxo-2-propylheptanoate makes it a promising candidate for the synthesis of novel polymers and materials. The ester and ketone groups can be independently or concertedly involved in polymerization reactions, offering pathways to a variety of polymer architectures.

Future research may focus on:

Polyester Synthesis: this compound can be envisioned as a monomer precursor. Reduction of the keto group to a hydroxyl group would yield a hydroxy-ester, which could then undergo polycondensation to form polyesters. The propyl and butyl side chains would influence the physical properties of the resulting polymer, such as its glass transition temperature, crystallinity, and solubility.

Functional Polymers: The active methylene (B1212753) group (C-2) can be functionalized prior to or during polymerization, allowing for the introduction of specific side chains or cross-linking sites. For instance, its derivatives could be used in the formation of branched polymers through free radical polymerization in the presence of a chain transfer agent. google.com

Biodegradable Materials: As esters are susceptible to hydrolysis, polymers derived from this compound could be designed for biodegradability. Research into enzyme-catalyzed polymerization or degradation could open avenues for its use in biomedical materials or environmentally benign plastics.

One potential synthetic route involves using the compound as a precursor in the creation of complex polymers. The reactivity of the keto and ester groups allows for various chemical modifications, enabling its incorporation into polymer backbones or as pendant groups, thereby tuning the final properties of materials such as coatings and adhesives.

Catalytic Asymmetric Synthesis Utilizing this compound as a Chiral Building Block

A significant area of future research lies in the use of this compound as a prochiral substrate in catalytic asymmetric synthesis. The carbon at the C-2 position is a prochiral center, which can be transformed into a chiral center with high enantioselectivity using chiral catalysts. This would establish this compound as a valuable chiral building block for the synthesis of complex, optically active molecules, which are crucial in the pharmaceutical industry. beilstein-journals.orgbldpharm.comrsc.org

Key asymmetric transformations that could be explored include:

Asymmetric Hydrogenation: Catalytic hydrogenation of the ketone group using chiral ruthenium or iridium complexes (e.g., those with BINAP or P,N,N-ligands) can produce chiral β-hydroxy esters. rsc.org These products are versatile intermediates in organic synthesis.

Asymmetric Amination: The introduction of a nitrogen-containing group at the C-2 position can be achieved using chiral organocatalysts or metal complexes. beilstein-journals.org This leads to the synthesis of unnatural α-amino acids with a quaternary stereocenter, which are important components of biologically active compounds. beilstein-journals.org

Asymmetric Alkylation and Michael Additions: The enolate of this compound can react with various electrophiles in the presence of chiral catalysts to form products with a new stereocenter at C-2. acs.org Asymmetric Michael additions to enones, for example, can be catalyzed by lanthanide-linked-BINOL complexes. acs.org

Asymmetric Fluorination: Enantioselective fluorination at the C-2 position using chiral metal complexes (e.g., Ti, Cu) and an electrophilic fluorine source can generate valuable fluorinated chiral building blocks. mdpi.com

Table 1: Potential Asymmetric Reactions with this compound

Reaction Type Catalyst Type Potential Chiral Product
Asymmetric Hydrogenation Chiral Ru or Ir Complexes Ethyl 3-hydroxy-2-propylheptanoate
Asymmetric α-Amination Chiral Guanidine-bisurea Organocatalyst Ethyl 2-amino-3-oxo-2-propylheptanoate derivatives
Asymmetric Michael Addition Chiral La-linked-BINOL Complex Adducts with a new C-C bond at the C-2 position
Asymmetric Fluorination Chiral Ti/TADDOL or Cu/BOX Complexes Ethyl 2-fluoro-3-oxo-2-propylheptanoate

Mechanistic Investigations of Novel Transformations of this compound

While many reactions of β-keto esters are well-established, there is ongoing research into novel transformations. This compound can serve as a model substrate to investigate the mechanisms of these new reactions, where its specific alkyl side chains may influence reactivity and selectivity.

Future mechanistic studies could include:

Palladium-Catalyzed Decarboxylative Reactions: If converted to an allyl ester, this compound could undergo palladium-catalyzed decarboxylation to form a palladium enolate intermediate. nih.gov The fate of this intermediate (e.g., undergoing aldol (B89426) condensation, Michael addition, or allylation) could be studied to understand how the propyl and butyl groups affect the reaction pathway compared to less sterically hindered analogues. nih.gov

Cascade Reactions: Thermal or catalyst-free cascade reactions, such as those involving Wolff rearrangements of α-diazo-β-ketoesters, could be applied. rsc.org Investigating such sequences with derivatives of this compound would provide insight into the synthesis of complex acyclic and cyclic structures.

Dynamic Kinetic Asymmetric Transformations: For derivatives of this compound that are racemic at a different position, dynamic kinetic asymmetric reactions could be employed to generate products with high diastereoselectivity and enantioselectivity. rsc.org

Development of High-Throughput Screening Methods for Biological Activity

To unlock the potential of this compound and its derivatives in medicinal chemistry or agrochemistry, efficient methods for evaluating their biological activity are necessary. High-throughput screening (HTS) allows for the rapid testing of a large number of compounds.

Research in this area would involve adapting or developing HTS assays to assess the effects of this compound on various biological targets. Based on studies of other β-keto esters, promising screening approaches include:

Enzyme Inhibition Assays: Many enzymes interact with carbonyl-containing compounds. HTS assays could be developed to screen for the inhibition of enzymes like hydrolases, proteases, or kinases. plos.org

Antimicrobial and Antiviral Screens: The compound and its derivatives can be tested against panels of bacteria and fungi to identify potential new antimicrobial agents. mdpi.comnih.govnih.gov Some β-keto esters have been designed as quorum-sensing inhibitors, a strategy to combat bacterial virulence. mdpi.comnih.gov

Cytotoxicity Assays: The effect of the compound on the viability of various cell lines (both cancerous and non-cancerous) can be evaluated in an HTS format to identify potential anticancer agents or to assess general toxicity. nih.govfrontiersin.org

Several HTS assay formats have proven suitable for β-keto esters, including those that detect reaction products through changes in pH or via coupled enzymatic reactions leading to a luminescent or colorimetric signal. plos.org

Table 2: High-Throughput Screening (HTS) Methods Applicable to β-Keto Esters

HTS Assay Principle Detection Method Application Example Reference
pH Shift Photometric (Indicator Dye) Screening for enzymatic hydrolysis plos.org
Coupled Enzyme (Alcohol Oxidase) Luminescence Detecting alcohol release from ester hydrolysis plos.org
Coupled Enzyme (Dehydrogenase) Photometric (NAD+ to NADH) Detecting alcohol release from ester hydrolysis plos.org
Cell Viability Colorimetric/Fluorometric Cytotoxicity screening nih.gov

Integration of Computational and Experimental Approaches in Beta-Keto Ester Research

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate discovery and deepen understanding.

Future research directions combining these approaches include:

Predicting Reactivity and Biological Activity: Computational tools like Density Functional Theory (DFT) can be used to calculate reactivity descriptors (e.g., electrophilicity, ionization potential) for this compound. mdpi.comnih.gov Molecular docking and molecular dynamics simulations can predict how the molecule might bind to the active sites of enzymes or receptors, guiding the design of new derivatives with enhanced biological activity. mdpi.comnih.govfrontiersin.org

Elucidating Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. rsc.org This is particularly valuable for understanding the stereoselectivity of asymmetric reactions, where subtle energy differences between competing pathways determine the enantiomeric outcome. acs.orgmdpi.com

Rational Catalyst Design: For asymmetric transformations, computational studies can model the interaction between the substrate and various chiral catalysts. This allows for the in-silico screening of catalysts and the rational design of new catalysts with improved performance before committing to laborious experimental synthesis and testing.

A recent study successfully used a combination of synthesis, in vitro evaluation, and theoretical assessments (including DFT, ADME property analysis, molecular docking, and molecular dynamics) to design β-keto esters with antibacterial activity, providing a clear blueprint for future integrated research. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-oxo-2-propylheptanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via a condensation reaction where one ester loses an α-hydrogen and another loses an ethoxide ion. Optimized conditions (e.g., solvent choice, temperature, and catalyst) are critical. For example, a 77% yield was achieved using stoichiometric control and inert atmosphere to minimize side reactions .
  • Data Consideration :

MethodCatalystSolventYield (%)
CondensationNaOEtEthanol77
Alternative (hypothetical)LHMDSTHF~65 (predicted)

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement and WinGX for data processing to resolve bond lengths and angles .
  • Spectroscopy :
  • 1H/13C NMR : Identify propyl/heptanoate chains and keto groups (δ ~2.1–2.5 ppm for α-protons; δ ~210 ppm for carbonyl carbon).
  • IR : Strong C=O stretch at ~1740 cm⁻¹.

Q. What are the common chemical transformations of this compound, and how do reagents dictate product selectivity?

  • Methodology :

  • Oxidation : KMnO4 under acidic conditions converts the keto group to a carboxylic acid derivative.
  • Reduction : LiAlH4 selectively reduces the ester to a primary alcohol.
  • Substitution : SOCl2 replaces the hydroxyl group (if present) with Cl .
    • Key Insight : Steric hindrance from the propyl chain affects reaction rates and regioselectivity.

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

  • Methodology :

  • Statistical Analysis : Compare datasets using ANOVA to identify outliers or systemic errors.
  • Replication Studies : Standardize conditions (e.g., moisture control, purity of starting materials).
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated ethanol) to track byproduct formation .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for keto-enol tautomerization using Gaussian or ORCA.
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Thermochemical Data : Reference NIST datasets for enthalpy/entropy values of analogous esters .

Q. How can purification protocols be optimized to isolate this compound from complex mixtures?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water gradient).
  • Crystallization : Screen solvents (e.g., ethyl acetate/hexane) for polymorph control.
  • GC-MS Validation : Compare retention indices and fragmentation patterns with literature .

Data Presentation Guidelines

  • Tables : Always include error margins (e.g., ±0.5% for yields) and specify instrumental parameters (e.g., NMR frequency).
  • Figures : Use normalized axes in kinetic plots to highlight rate differences between reaction conditions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-2-propylheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-2-propylheptanoate

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